

Application Note: Quantification of AR-V7 mRNA Expression using qRT-PCR

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: PROTAC AR-V7 degrader-1

Cat. No.: B10832103

[Get Quote](#)

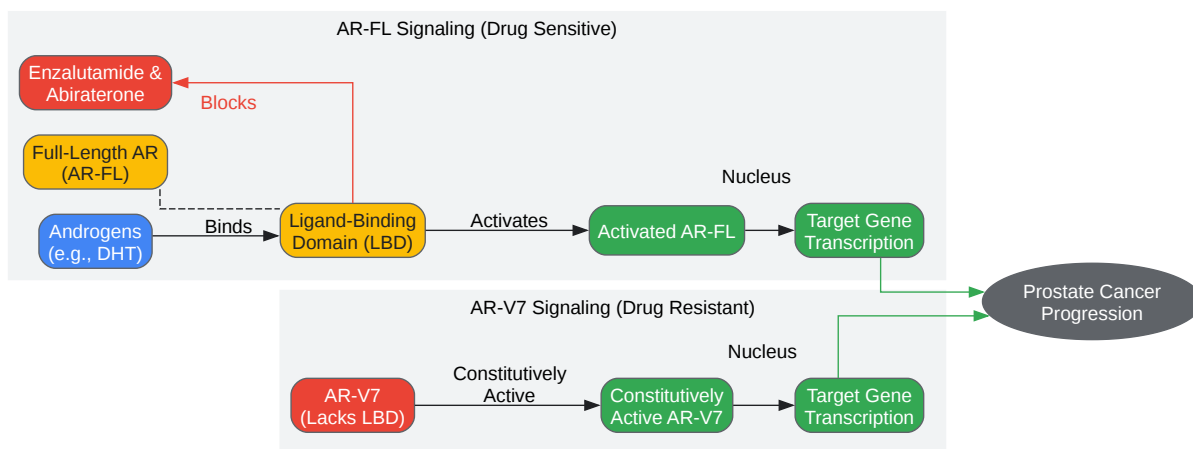
Audience: Researchers, scientists, and drug development professionals.

Introduction The Androgen Receptor (AR) is a critical driver of prostate cancer progression.^[1] Therapies such as enzalutamide and abiraterone target the AR's ligand-binding domain (LBD) to inhibit its function. However, resistance to these treatments is a major clinical challenge. One key mechanism of resistance is the expression of AR splice variants (AR-Vs), most notably AR-V7.^[2] AR-V7 is a truncated isoform of the AR that lacks the LBD.^{[3][4]} This structural change renders it constitutively active as a transcription factor, independent of androgen ligands, thereby allowing it to drive cancer progression despite LBD-targeted therapies.^{[1][3][4]} The detection of AR-V7 messenger RNA (mRNA) in circulating tumor cells (CTCs) has been associated with resistance to both enzalutamide and abiraterone.^{[3][4]}

Quantitative reverse transcription PCR (qRT-PCR) is a highly sensitive and specific method for detecting and quantifying mRNA levels, making it the gold standard for analyzing gene expression.^[5] This document provides detailed protocols and application notes for the quantification of AR-V7 mRNA expression.

Androgen Receptor Signaling and AR-V7 Mediated Resistance

The full-length AR (AR-FL), when activated by androgens like testosterone or dihydrotestosterone (DHT), translocates to the nucleus and regulates the transcription of genes involved in prostate cancer cell growth. Drugs like enzalutamide and abiraterone disrupt this process. However, the AR-V7 variant, which lacks the drug-targetable LBD, can enter the nucleus and activate gene transcription constitutively, leading to therapeutic resistance.

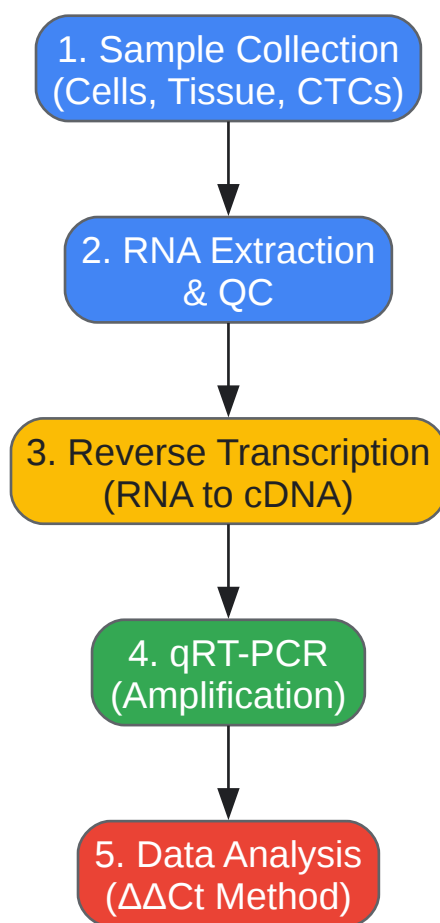


[Click to download full resolution via product page](#)

Caption: AR-FL vs. AR-V7 Signaling Pathway.

Experimental Workflow

The overall process for quantifying AR-V7 mRNA involves sample collection, isolation of high-quality RNA, conversion of that RNA into complementary DNA (cDNA), and finally, the amplification and detection of AR-V7 and a reference gene using qRT-PCR.



[Click to download full resolution via product page](#)

Caption: Workflow for AR-V7 mRNA Quantification.

Application Notes

- **Sample Types:** AR-V7 mRNA can be quantified from various biological samples, including prostate cancer cell lines, patient-derived xenografts, tumor biopsies, and circulating tumor cells (CTCs) isolated from patient blood.[6] For CTCs, enrichment is often required prior to RNA extraction due to their rarity in circulation.
- **RNA Isolation and Quality Control:** The quality of the input RNA is critical for accurate qRT-PCR results.[5] It is essential to use a robust RNA isolation method that minimizes contamination from genomic DNA and inhibitors.[7] Commercial kits, such as Qiagen's RNeasy or Ambion's RiboPure™ kits, are recommended.[8][9] After extraction, RNA integrity and concentration should be assessed using methods like spectrophotometry (e.g.,

NanoDrop) or microfluidic electrophoresis (e.g., Agilent Bioanalyzer). An optional but recommended step is DNase treatment to remove any contaminating genomic DNA.[7]

- Assay Design: The qRT-PCR assay for AR-V7 must be highly specific. This is achieved by designing primers and probes that target the unique splice junction between exon 3 and the cryptic exon (CE3).[10] This ensures that only the AR-V7 transcript is amplified and not the full-length AR or other variants.
- Controls:
 - Endogenous Control: A stably expressed housekeeping gene (e.g., GAPDH, GUSB) should be run in parallel to normalize for variations in RNA input and reverse transcription efficiency.[6]
 - Positive Control: RNA from a known AR-V7-expressing cell line (e.g., 22Rv1) should be included to confirm the assay is working correctly.[10]
 - No-Template Control (NTC): A reaction containing all components except the cDNA template should be included to check for contamination.
 - No-RT Control: A sample that has gone through the RNA extraction process but not the reverse transcription step should be included to detect any signal from contaminating genomic DNA.[11]

Experimental Protocols

Protocol 1: Total RNA Extraction

This protocol is a general guideline for using a column-based RNA extraction kit (e.g., Qiagen RNeasy Mini Kit) from cultured cells or homogenized tissue.[8] Always refer to the manufacturer's specific instructions.

- Sample Preparation:
 - Cultured Cells: Pellet cells by centrifugation, wash with cold PBS, and lyse directly in the provided lysis buffer (e.g., Buffer RLT) containing β -mercaptoethanol.[8]

- Tissue: Use 20-30 mg of snap-frozen tissue.[\[8\]](#) Homogenize in lysis buffer using a rotor-stator homogenizer or bead mill.
- Homogenization: Pass the lysate through a 20-gauge needle several times to shear genomic DNA.
- Ethanol Addition: Add 70% ethanol to the lysate to facilitate RNA binding to the column membrane.
- Binding: Transfer the sample to an RNeasy spin column and centrifuge. The RNA will bind to the silica membrane.
- Washing: Perform wash steps with the provided buffers (e.g., Buffer RW1 and RPE) to remove contaminants and inhibitors.
- DNase Treatment (Optional but Recommended): Perform an on-column DNase I digestion to eliminate any residual genomic DNA.
- Elution: Add RNase-free water directly to the center of the column membrane and centrifuge to elute the purified RNA.
- Quantification: Determine RNA concentration and purity (A260/A280 ratio) using a spectrophotometer. Store RNA at -80°C.

Protocol 2: Reverse Transcription (cDNA Synthesis)

This protocol describes a two-step RT-PCR process, where RNA is first converted to cDNA.[\[11\]](#)

- Reaction Setup: On ice, prepare the following reaction mix in a 0.2 mL PCR tube. The total amount of RNA can range from 100 ng to 1 µg.[\[12\]](#)

Component	Volume/Amount
Total RNA	Up to 1 µg
Random Primers / Oligo(dT) Primers	Varies by kit
dNTP Mix (10 mM)	1 µL
5X Reaction Buffer	4 µL
RNase Inhibitor	1 µL
Reverse Transcriptase	1 µL
Nuclease-Free Water	To a final volume of 20 µL

- Incubation: Gently mix and briefly centrifuge the tubes. Place them in a thermal cycler and run the following program (conditions may vary based on the reverse transcriptase used):
 - Primer Annealing: 25°C for 5 minutes
 - cDNA Synthesis: 42-50°C for 30-60 minutes
 - Enzyme Inactivation: 85°C for 5 minutes
- Storage: The resulting cDNA can be stored at -20°C or used immediately for qRT-PCR.

Protocol 3: qRT-PCR for AR-V7 Quantification

This protocol uses a TaqMan probe-based assay for specific detection.

- Primers and Probes: The following sequences have been validated for AR-V7 detection.[\[6\]](#)
The probe is labeled with a FAM reporter dye at the 5' end.

Target	Type	Sequence (5' to 3')
AR-V7	Forward Primer	cggaaatgttatgaagcagggatga
Reverse Primer	ctggtcatttgagatgcttgcaat	
TaqMan Probe	FAM-ggagaaaaattccgggt	
GAPDH	(Use a pre-validated commercial assay)	

- qRT-PCR Reaction Setup: Prepare a master mix on ice for the number of samples to be tested, including controls.

Component	Volume per 20 µL Reaction	Final Concentration
2X TaqMan Gene Expression Master Mix	10 µL	1X
Forward Primer (10 µM)	0.4 µL	200 nM
Reverse Primer (10 µM)	0.4 µL	200 nM
TaqMan Probe (10 µM)	0.2 µL	100 nM
Nuclease-Free Water	7 µL	-
cDNA Template (from Protocol 2)	2 µL	-

- Thermal Cycling Program: Perform the qRT-PCR in an appropriate instrument (e.g., ABI7900).[\[6\]](#)

Step	Temperature	Time	Cycles
Enzyme Activation	95°C	10 minutes	1
Denaturation	95°C	15 seconds	40
Annealing/Extension	60°C	60 seconds	

Protocol 4: Data Analysis (Relative Quantification)

The comparative CT ($\Delta\Delta\text{CT}$) method is used to calculate the relative fold change in gene expression.^{[13][14]}

- Calculate ΔCT : Normalize the CT value of the target gene (AR-V7) to the CT value of the endogenous control (e.g., GAPDH) for each sample.
 - $\Delta\text{CT} = \text{CT (AR-V7)} - \text{CT (GAPDH)}$
- Calculate $\Delta\Delta\text{CT}$: Normalize the ΔCT of the test sample (e.g., treated cells) to the ΔCT of the calibrator sample (e.g., untreated cells or control group).
 - $\Delta\Delta\text{CT} = \Delta\text{CT (Test Sample)} - \Delta\text{CT (Calibrator Sample)}$
- Calculate Fold Change: Determine the relative expression level.
 - $\text{Fold Change} = 2^{-\Delta\Delta\text{CT}}$

Data Presentation

Table 1: Example qRT-PCR Results (CT Values)

This table shows hypothetical CT values for AR-V7 and the housekeeping gene GAPDH in untreated and enzalutamide-treated prostate cancer cells. Each sample was run in triplicate.

Sample	Replicate	CT (AR-V7)	CT (GAPDH)
Untreated (Calibrator)	1	28.5	21.2
	2	28.3	
	3	28.7	
Enzalutamide-Treated	1	25.1	21.4
	2	24.9	
	3	25.2	

Table 2: Relative Quantification of AR-V7 Expression

This table shows the step-by-step calculation of the fold change in AR-V7 expression using the data from Table 1.[\[15\]](#)

Sample	Avg CT (AR-V7)	Avg CT (GAPDH)	Δ CT (Avg CT AR-V7 - Avg CT GAPDH)	$\Delta\Delta$ CT (Δ CT Sample - Δ CT Calibrator)	Fold Change ($2^{-\Delta\Delta$ CT)
Untreated (Calibrator)	28.5	21.2	7.3	0.0	1.0
Enzalutamide -Treated	25.07	21.3	3.77	-3.53	11.5

The results indicate an approximate 11.5-fold increase in AR-V7 mRNA expression in cells treated with enzalutamide compared to untreated cells.

Table 3: Clinical Data on AR-V7 Status and Treatment Response

This table summarizes findings from a study of patients with metastatic castration-resistant prostate cancer (mCRPC).[\[3\]](#)[\[4\]](#)

Treatment Group	AR-V7 Status in CTCs	Number of Patients	PSA Response Rate (%)	Median Progression-Free Survival (months)
Enzalutamide	Positive	12	0%	2.1
Negative	19	53%	6.1	
Abiraterone	Positive	6	0%	2.3
Negative	25	68%	Not Reached	

These data highlight the strong association between the presence of AR-V7 mRNA in circulating tumor cells and resistance to second-generation anti-androgen therapies.[3][4]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. onclive.com [onclive.com]
- 2. mdpi.com [mdpi.com]
- 3. [PDF] AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer. | Semantic Scholar [semanticscholar.org]
- 4. AR-V7 and resistance to enzalutamide and abiraterone in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reverse Transcription-Quantitative Real-Time Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analyses | Springer Nature Experiments [experiments.springernature.com]
- 6. Rapid Induction of Androgen Receptor Splice Variants by Androgen Deprivation in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bio-rad.com [bio-rad.com]
- 8. surgery.pitt.edu [surgery.pitt.edu]
- 9. Purify RNA Directly from Whole Blood | Thermo Fisher Scientific - HK [thermofisher.com]
- 10. Androgen Receptor and Its Splicing Variant 7 Expression in Peripheral Blood Mononuclear Cells and in Circulating Tumor Cells in Metastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ocw.mit.edu [ocw.mit.edu]
- 12. mcgill.ca [mcgill.ca]
- 13. Analysis of relative gene expression data using real-time quantitative PCR and the 2(-Delta Delta C(T)) Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. What is the comparative or ??Ct method for qPCR assay data analysis? How is the comparative or ??Ct method for qPCR assay data analysis performed? [qiagen.com]

- 15. science.smith.edu [science.smith.edu]
- To cite this document: BenchChem. [Application Note: Quantification of AR-V7 mRNA Expression using qRT-PCR]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10832103#qrt-pcr-for-quantifying-ar-v7-mrna-expression]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com